7-Methyl-5-azaspiro[2.5]octane hydrochloride
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name of the compound is 7-methyl-5-azaspiro[2.5]octane hydrochloride. This nomenclature follows specific IUPAC rules for naming spiro compounds. Breaking down this name:
- "7-methyl" indicates a methyl substituent at position 7 of the ring system
- "5-aza" denotes the presence of a nitrogen atom at position 5
- "spiro[2.5]" describes the spirocyclic system with a 2-carbon ring (cyclopropane) and a 5-carbon ring connected through a spiro atom
- "octane" indicates a total of 8 carbon atoms in the ring system
- "hydrochloride" denotes the salt form with hydrochloric acid
The compound's molecular formula is C8H15N·HCl, consistent with its structural elements. The InChI notation (InChI=1S/C8H15N.ClH/c1-7-4-8(2-3-8)6-9-5-7;/h7,9H,2-6H2,1H3;1H) and InChI key (MZNPPZONWYFRIY-UHFFFAOYSA-N) provide standardized identifiers for the compound, enabling precise identification in chemical databases.
In terms of isomeric considerations, the 7-methyl-5-azaspiro[2.5]octane structure could potentially exist in different stereochemical forms depending on the configuration at the methyl-bearing carbon (C7). However, the specific stereochemistry is often not specified in commercial preparations unless explicitly indicated.
Spirocyclic Architecture Analysis
The architectural core of this compound features a unique spirocyclic arrangement characterized by two rings sharing a single atom (the spiro atom). In this compound, the spiro atom is a quaternary carbon that connects a cyclopropane ring (3-membered ring) with a piperidine ring (6-membered ring containing nitrogen at position 5).
This spirocyclic arrangement creates a distinctive three-dimensional structure with the two rings positioned perpendicular to each other, resulting in a rigid, compact molecular geometry. The perpendicular orientation of the rings stems from the tetrahedral geometry of the spiro carbon atom, where the four bonds extend toward the vertices of a tetrahedron.
The cyclopropane ring in the structure introduces significant ring strain due to its forced bond angles of approximately 60° (significantly deviating from the ideal tetrahedral angle of 109.5°). This strain contributes to the reactivity profile of the compound and influences its physical and chemical properties.
The piperidine ring, containing the nitrogen atom at position 5, adopts a chair conformation typical of six-membered rings, further contributing to the compound's three-dimensional structure. The methyl group at position 7 introduces additional steric considerations and affects the overall conformational dynamics of the molecule.
Table 1. Key Structural Features of this compound
| Structural Feature | Description |
|---|---|
| Spiro carbon | Quaternary carbon connecting both rings |
| Small ring | Cyclopropane (3-membered) ring |
| Large ring | Piperidine (6-membered) ring with nitrogen |
| Ring orientation | Perpendicular to each other |
| Key substituent | Methyl group at position 7 |
| Salt form | Protonated nitrogen with chloride counterion |
Protonation State and Salt Formation Rationale
This compound exists as a salt formed by the protonation of the nitrogen atom in the piperidine ring with hydrochloric acid. This salt formation has significant implications for the compound's properties and applications:
Enhanced Stability: The hydrochloride salt form generally provides greater chemical stability compared to the free base form, particularly in terms of oxidative stability and shelf-life.
Improved Solubility: Protonation of the nitrogen atom creates a charged species, significantly enhancing water solubility compared to the neutral free base. This improved aqueous solubility is particularly valuable for analytical and synthetic applications.
Crystallinity: Salt forms typically exhibit enhanced crystallinity, facilitating purification, characterization, and handling in laboratory and industrial settings.
Reduced Volatility: The ionic nature of the salt reduces volatility compared to the free base, improving safety in handling and storage.
The rationale for specifically employing the hydrochloride salt rather than other acid salts (such as sulfates or phosphates) likely relates to several factors:
- Hydrochloride salts are generally well-crystalline with defined stoichiometry
- Hydrochloric acid is a strong acid, ensuring complete protonation of the basic nitrogen
- The resulting salts typically exhibit good stability and solubility profiles
- Manufacturing and handling considerations favor hydrochloride salts due to their prevalence in chemical and pharmaceutical industries
The protonation occurs specifically at the nitrogen atom in the piperidine ring due to its basic character. The positive charge is delocalized within the nitrogen-containing ring, contributing to the overall stability of the salt form.
Historical Context in Heterocyclic Chemistry
The development of this compound is situated within the broader historical context of spirocyclic and heterocyclic chemistry. The journey toward understanding and synthesizing such complex structures began in the early 20th century.
The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900, who identified the first spiro compound and proposed the term "spirane" to describe molecules with two rings connected through a single common atom. This foundational discovery opened a new chapter in organic chemistry, establishing spiro compounds as a distinct structural class.
The nomenclature for these compounds evolved significantly over time. Radulescu extended Baeyer's initial work to encompass spiro-fused ring systems, recognizing the need to name each ring individually while specifying the details of the spiro fusion. Patterson further utilized these systems in his comprehensive analysis of ring structures. Later, the Chemical Society introduced an alternative naming method, which was subsequently incorporated into the official IUPAC rules alongside the earlier approaches.
The specific development of azaspiro compounds—spiro compounds incorporating nitrogen atoms in their ring systems—represents a more recent advancement in heterocyclic chemistry. The interest in these structures has grown substantially since the mid-20th century, driven by their unique three-dimensional architectures and potential applications in medicinal chemistry.
The synthesis of increasingly complex azaspiro systems gained momentum in the late 20th and early 21st centuries. In 2004, a significant advancement was reported by Wipf and colleagues, who described the diversity-oriented synthesis of azaspirocycles including 5-azaspiro[2.5]octanes. Their work demonstrated that these compounds could serve as valuable scaffolds for chemistry-driven drug discovery.
Table 2. Historical Milestones in Spirocyclic Chemistry
| Year | Milestone | Contribution |
|---|---|---|
| 1900 | First spiro compound by von Baeyer | Established spirane concept and nomenclature |
| Early 20th century | Radulescu's work | Extended nomenclature to spiro-fused ring systems |
| Mid-20th century | Patterson's analysis | Applied systems to comprehensive ring analysis |
| Late 20th century | Chemical Society method | Alternative naming method incorporated into IUPAC rules |
| 2004 | Wipf et al. publication | Diversity-oriented synthesis of azaspirocycles including 5-azaspiro[2.5]octanes |
Position Within Azaspirocyclic Compound Taxonomy
This compound occupies a specific position within the broader taxonomy of azaspirocyclic compounds, which can be classified based on several structural features:
Ring Size Classification: This compound belongs to the spiro[2.5] family, indicating a 3-membered ring (cyclopropane) connected through a spiro carbon to a 6-membered ring. This places it among the smaller members of the azaspiro family, distinguishing it from larger systems like spiro[4.5] or spiro[5.5] compounds.
Position of Nitrogen: As a 5-azaspiro compound, the nitrogen atom is positioned at the 5-position within the larger ring. This differentiates it from other azaspiro isomers such as 6-azaspiro[2.5]octane or 8-azaspiro[4.5]decane, where the nitrogen occupies different positions.
Substitution Pattern: The methyl substitution at position 7 provides a further distinguishing feature within the 5-azaspiro[2.5]octane family. This substitution affects the compound's physical properties, reactivity, and potential applications.
Salt Form: As a hydrochloride salt, it represents a specific preparation designed to enhance stability and solubility, distinguishing it from the free base form or other salt derivatives.
Comparative analysis with related compounds provides further context:
Table 3. Comparison of this compound with Related Compounds
Within the field of medicinal chemistry, azaspirocyclic structures have attracted particular interest due to their ability to provide rigid three-dimensional scaffolds with defined spatial arrangements of functional groups. The incorporation of a nitrogen atom within the ring system introduces a basic center that can participate in hydrogen bonding interactions with biological targets or serve as a point for further functionalization.
The strained cyclopropane ring in this compound contributes unique reactivity properties not found in many other azaspirocyclic systems. Recent research in strained spiro heterocycles has highlighted their potential as non-classical three-dimensional bioisosteres, with inherent structural characteristics that can impose beneficial physicochemical properties on lead compounds.
Properties
IUPAC Name |
7-methyl-5-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-4-8(2-3-8)6-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPPZONWYFRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055405-77-9 | |
| Record name | 5-Azaspiro[2.5]octane, 7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055405-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Retrosynthetic Analysis of 7-Methyl-5-azaspiro[2.5]octane Hydrochloride
The spiro[2.5]octane core necessitates strategic disconnections to simplify synthesis. Two primary retrosynthetic approaches dominate:
Cyclopropanation of Pyrrolidine Derivatives
This method involves introducing the cyclopropane ring onto a preformed pyrrolidine scaffold. Key intermediates include 5-methylpyrrolidine-2-carboxylates , which undergo cyclopropanation via Simmons–Smith conditions or transition-metal-catalyzed reactions.
Synthetic Routes and Reaction Optimization
Cyclopropanation-Based Synthesis
Simmons–Smith Cyclopropanation
A widely adopted method involves treating 5-methylpyrrolidine-2-carboxylic acid methyl ester with diiodomethane (CH₂I₂) and a zinc-copper couple in ether. The reaction proceeds via carbene transfer to form the cyclopropane ring.
Reaction Conditions
- Temperature: 0–5°C
- Solvent: Diethyl ether
- Yield: 45–55% (crude)
Limitations : Competing side reactions, such as over-cyclopropanation or ester hydrolysis, reduce efficiency.
Transition-Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed reactions using diazo compounds (e.g., ethyl diazoacetate) offer improved regioselectivity. For instance, 5-methylpyrrolidine-2-carboxamide reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to yield the spirocyclic product.
Optimized Parameters
- Catalyst: Rh₂(OAc)₄ (2 mol%)
- Solvent: Dichloromethane
- Yield: 68% after purification
Annulation Strategies
Ring-Closing Metathesis (RCM)
A Grubbs II catalyst facilitates RCM of N-allyl-5-methylpyrrolidine-2-carboxylate derivatives. This method constructs the cyclopropane ring via a tandem olefin metathesis and hydrogenation sequence.
Key Steps
- Allylation of pyrrolidine nitrogen.
- RCM at 40°C with Grubbs II (5 mol%).
- Hydrogenation using H₂/Pd-C to saturate the cyclopropane.
Yield : 62% over three steps.
Intramolecular Alkylation
Base-mediated cyclization of 5-methylpyrrolidine-2-(bromomethyl)carboxylate generates the spirocyclic core. Potassium tert-butoxide in THF at −78°C minimizes elimination side reactions.
Reaction Profile
- Base: KOtBu (2.2 equiv)
- Temperature: −78°C → 25°C (gradual warming)
- Yield: 58%
Hydrochloride Salt Formation
The final step involves converting the free base 7-methyl-5-azaspiro[2.5]octane to its hydrochloride salt. This is achieved by treating the amine with hydrogen chloride (HCl) gas in anhydrous ethanol or diethyl ether.
Standard Protocol
- Dissolve free base in ethanol (0.1 M).
- Bubble HCl gas until pH ≈ 1–2.
- Concentrate under reduced pressure.
- Recrystallize from ethanol/ethyl acetate.
Purity : >99% (by HPLC)
Yield : 85–90%
Industrial Production Considerations
Scalable synthesis requires balancing cost, safety, and efficiency:
Continuous Flow Cyclopropanation
Microreactor technology enhances heat transfer and reduces hazardous intermediate accumulation. A two-stage continuous system achieves 72% yield with 90% conversion.
Green Chemistry Metrics
- E-factor : 8.2 (improved from batch-mode 12.5)
- PMI (Process Mass Intensity) : 18.7 kg/kg
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Simmons–Smith | 55 | 95 | Moderate | 120 |
| Rh-Catalyzed | 68 | 98 | High | 180 |
| RCM | 62 | 97 | Low | 220 |
| Intramolecular Alkyl | 58 | 96 | High | 150 |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles like amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced spiro compounds, and substituted spiro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential role as a pharmaceutical intermediate. Preliminary studies indicate that it may exhibit notable biological activity, making it a candidate for drug development:
- Mechanism of Action : 7-Methyl-5-azaspiro[2.5]octane hydrochloride interacts with specific molecular targets in biological systems, modulating enzyme activity and influencing various biological pathways.
- Therapeutic Potential : Ongoing research is focused on exploring its efficacy in treating diseases by acting on molecular targets relevant to conditions such as cancer and neurodegenerative disorders .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Reactivity : It participates in various chemical reactions, including oxidation and substitution, leading to the formation of complex molecules and derivatives.
- Applications in Material Science : Its unique structure allows for the development of new materials with specific properties, which can be utilized in various industrial applications .
Biological Research
Research into the biological activities of this compound has revealed several promising avenues:
- Enzyme Interaction Studies : The compound is being studied for its interactions with enzymes, which may lead to insights into metabolic pathways and disease mechanisms .
- Potential as an Inhibitor : Its structure suggests that it may function as an inhibitor for specific biological pathways, making it a candidate for further investigation in pharmacology and biochemistry .
Agrochemical Applications
There are indications that this compound could have applications in agrochemicals:
- Pesticide Development : Given its chemical properties, the compound may be explored for use in developing new pesticides or herbicides that target specific pests or diseases affecting crops.
Case Study 1: Therapeutic Applications
Research has shown that compounds similar to this compound can inhibit certain proteases involved in tumor growth. For example, studies on related compounds have demonstrated their ability to reduce tumor size in xenograft models when administered orally, indicating potential therapeutic applications in oncology .
Case Study 2: Organic Synthesis Efficiency
A synthesis route involving this compound has been optimized for industrial production. This method utilizes continuous flow reactors, which enhance yield and reduce production time compared to traditional batch processes .
Mechanism of Action
The mechanism of action of 7-Methyl-5-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 7-methyl-5-azaspiro[2.5]octane hydrochloride and related spirocyclic compounds:
Key Comparative Insights
Ring Size and Conformational Flexibility: The spiro[2.5]octane system in the target compound provides a larger bicyclic framework compared to spiro[2.4]heptane derivatives (e.g., ). Larger rings may confer greater steric hindrance, impacting binding affinity in biological targets .
Functional Group Diversity: The amino-ketone moiety in 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride enables diverse reactivity (e.g., Schiff base formation), unlike the simpler methyl group in the target compound .
Synthetic Utility :
- Compounds like 7-oxa-4-azaspiro[2.5]octane hydrochloride () are used to synthesize carbamates, highlighting the role of oxygen in stabilizing intermediates. In contrast, the target compound’s nitrogen-rich structure may favor amine-based coupling reactions .
- The phenylethyl-substituted spirocyclic compound () demonstrates how lipophilic groups enhance interaction with aromatic receptors, a feature absent in the target molecule .
Pharmacological Potential: The chlorophenyl-oxadiazole derivative () incorporates a heteroaromatic group, suggesting utility as a kinase inhibitor or GPCR ligand, whereas the target compound’s simpler structure may limit direct therapeutic use without further functionalization .
Research Findings and Trends
- Spirocyclic Scaffolds in Drug Discovery : Spirocycles are increasingly prioritized for their 3D complexity and ability to occupy unique pharmacological space. The target compound’s balance of rigidity and synthetic accessibility aligns with trends in fragment-based drug design .
- Salt Forms and Solubility : Hydrochloride salts dominate in the evidence (e.g., –9), underscoring their preference for improving crystallinity and handling in industrial settings .
- Market Availability : Suppliers like PharmaBlock Sciences () and Hairui Chem () highlight commercial demand for azaspiro intermediates, driven by their versatility in API synthesis .
Biological Activity
7-Methyl-5-azaspiro[2.5]octane hydrochloride is a novel compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within its framework. This structural configuration is believed to confer significant biological activity, particularly in pharmacological contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₆ClN
- CAS Number : 2055405-77-9
- Structure : The compound features a spirocyclic structure that enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spiro structure allows it to bind effectively to receptors or enzymes, modulating their activity and leading to various biological effects. Key mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to neurotransmitter receptors could influence neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial and antiviral properties, making it a candidate for further pharmacological exploration. Preliminary studies have highlighted several areas of interest:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antiviral Properties : Initial findings suggest potential efficacy against viral infections, warranting further investigation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 7-Methyl-4-azaspiro[2.5]octane hydrochloride | Spirocyclic | Potentially similar biological activity |
| Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride | Carboxylate derivative | Different functional group influences |
| 1-Azabicyclo[2.2.2]octane | Bicyclic | Known for stimulant effects |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Evaluation :
- A study conducted on various bacterial strains showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Antiviral Activity Assessment :
- Research indicated that the compound could inhibit viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.
-
Toxicity Studies :
- Preliminary toxicity assessments revealed low cytotoxicity levels, indicating a favorable safety profile for potential therapeutic use.
Future Directions
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to evaluate efficacy and safety in animal models.
- Exploration of derivative compounds to enhance biological activity and specificity.
Q & A
Basic: What are the common synthetic routes for preparing 7-methyl-5-azaspiro[2.5]octane hydrochloride, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves spirocyclic amine intermediates. For example, tert-butyl-protected spiroamines (e.g., tert-butyl (2-(4-azaspiro[2.5]octan-4-yl)ethyl)carbamate) are synthesized via nucleophilic ring-opening of epoxides or cyclization reactions. These intermediates are then deprotected and converted to hydrochlorides . Characterization relies on 1H NMR (e.g., δ 1.2–3.5 ppm for spirocyclic protons) and mass spectrometry (e.g., molecular ion [M+1] peaks at 155.3–255.3) to confirm structure and purity .
Basic: What spectroscopic techniques are essential for confirming the identity of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To resolve spirocyclic proton environments (e.g., methyl groups at δ ~1.4 ppm, azaspiro ring protons at δ 2.5–3.5 ppm) and verify stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+1] ion for C₈H₁₆ClN₂ at 191.1 g/mol) .
- X-ray Crystallography (if available): For definitive structural elucidation of crystalline derivatives .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in spiroamine synthesis .
- Temperature Control : Lower temperatures (0–5°C) minimize byproducts during cyclization .
- Catalysis : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate ring-closure steps .
- Purification : Gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates target compounds with >95% purity .
Advanced: What strategies address purity challenges in this compound synthesis?
Methodological Answer:
Critical steps include:
- Recrystallization : Use ethanol/water mixtures to remove unreacted amines or salts .
- Ion-Exchange Chromatography : To separate hydrochloride salts from neutral impurities .
- HPLC Purity Analysis : Employ C18 columns with UV detection (λ = 210–254 nm) to quantify impurities <0.5% .
- Stability Testing : Monitor hygroscopicity under controlled humidity (e.g., 25°C, 40% RH) to prevent degradation .
Advanced: How should researchers resolve contradictions in spectral data for spirocyclic hydrochloride derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4,7-diazaspiro[2.5]octane hydrochloride, δ 2.8–3.2 ppm for N–CH₂ protons) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in aqueous NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental NMR assignments .
- Multi-Technique Correlation : Combine IR (C–N stretch at ~1650 cm⁻¹) and MS/MS fragmentation patterns to confirm ambiguous peaks .
Advanced: What are the best practices for documenting synthetic procedures and characterization data in publications?
Methodological Answer:
- Experimental Reproducibility : Report exact molar ratios (e.g., 1.2 eq. of amine), reaction times, and purification Rf values .
- Data Transparency : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials .
- Purity Metrics : Specify HPLC conditions (column, gradient) and elemental analysis results (C, H, N ±0.4%) .
- Reference Standards : Compare melting points or optical rotations with literature values for known analogs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
